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Bis(4-aminophenyl) terephthalate

Poly(ester imide) Water Absorption Flexible Printed Circuits

FPC delamination and signal loss arise from thermal mismatch in conventional polyimide films. BPTP-based poly(ester imide) films resolve this: CTE 10.0 ppm/K (below Cu foil), water absorption 0.35%, dissipation factor (tan δ) 1.91×10⁻³ at 18.3 GHz. Optimized copolymers reach Tg 410°C with CHE 3.4 ppm/RH%. Supplied at ≥98% purity (HPLC); cold-chain global shipping available.

Molecular Formula C20H16N2O4
Molecular Weight 348.358
CAS No. 16926-73-1
Cat. No. B599948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-aminophenyl) terephthalate
CAS16926-73-1
Molecular FormulaC20H16N2O4
Molecular Weight348.358
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N
InChIInChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2
InChIKeyCFTXGNJIXHFHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-aminophenyl) terephthalate (CAS 16926-73-1): Technical Primer for Polymer R&D and Procurement


Bis(4-aminophenyl) terephthalate (CAS 16926-73-1), also referred to as BPTP or BAPT, is an aromatic diamine monomer containing an ester linkage in its molecular backbone (C20H16N2O4; MW = 348.4 g/mol) [1]. It is primarily utilized as a building block in the synthesis of high-performance polyimides (PIs), poly(ester imide)s (PEsIs), and polyamides . The compound's rigid, para-substituted aromatic structure contributes to the exceptional thermal stability and mechanical properties observed in the resultant polymers . Commercial suppliers typically offer BPTP with purities exceeding 98.0% (HPLC) or 99.5% for advanced material applications, with recommended storage conditions of 2–8°C under protection from light [2].

Why Bis(4-aminophenyl) terephthalate (BPTP) Cannot Be Interchanged with Analogous Aromatic Diamines


Generic substitution of aromatic diamines in high-performance polymer synthesis is not feasible due to the direct, quantifiable impact of the diamine's specific structure on the final film's thermomechanical and dielectric properties. Bis(4-aminophenyl) terephthalate (BPTP) contains an ester-linked, para-oriented aromatic core that directly influences polymer chain packing and molecular mobility. When compared to analogous diamines such as 4-aminophenyl-4′-aminobenzoate (APAB), which has a shorter ester linkage, or the flexible benchmark 4,4′-oxydianiline (4,4′-ODA), BPTP yields distinctly different outcomes in critical parameters including the coefficient of thermal expansion (CTE), water absorption (WA), glass transition temperature (Tg), and high-frequency dielectric loss (tan δ) [1][2]. The quantitative evidence below demonstrates that substituting BPTP with a generic alternative, even one from the same class of ester-linked diamines, results in measurable performance deficits in the resulting polymer films, particularly for applications in flexible electronics.

Quantitative Differentiation of Bis(4-aminophenyl) terephthalate (BPTP): Head-to-Head Performance Data vs. Analogous Diamines


BPTP-Based PEsI Films Achieve Lower Water Absorption than APAB-Based Analogs Under Equivalent Conditions

In a direct comparative study, thermally imidized poly(ester imide) (PEsI) films synthesized using bis(4-aminophenyl) terephthalate (BPTP) as the diamine monomer achieved lower water absorption (WA) than films prepared from 4-aminophenyl-4′-aminobenzoate (APAB), while maintaining comparably low thermal expansion [1]. This improvement is attributed to the decreased imide content in the polymer backbone when using the longer BPTP monomer [1]. This demonstrates a clear, quantifiable advantage for BPTP in humidity-sensitive electronic applications.

Poly(ester imide) Water Absorption Flexible Printed Circuits

BPTP Delivers Significantly Lower Coefficient of Thermal Expansion (CTE) than Copper Foil, Enabling Dimensional Stability in FPCs

Poly(ester imide)s (PEsIs) derived from bis(4-aminophenyl) terephthalate (BPTP) exhibit a linear coefficient of thermal expansion (CTE) that is substantially lower than that of copper foil, the conductive layer in flexible printed circuits (FPCs) [1]. The low CTE is a direct result of the intimate stacking between the p-aromatic ester fragments in BPTP, which adopt an extended, rigid conformation [1]. In an optimized copolymer, a CTE of 10.0 ppm/K was achieved, which is slightly lower than the CTE of copper foil [1], ensuring minimal differential expansion and contraction during thermal cycling.

Coefficient of Thermal Expansion Poly(ester imide) Flexible Printed Circuits

BPTP-Based PEsI Exhibits Low High-Frequency Dielectric Loss (tan δ = 1.91 × 10⁻³ at 18.3 GHz), Suitable for Next-Gen High-Signal-Integrity Substrates

Beyond thermomechanical properties, poly(ester imide) (PEsI) systems prepared using bis(4-aminophenyl) terephthalate (BPTP) demonstrate a considerably low dissipation factor (tan δ) of 1.91 × 10⁻³ when measured at a high-frequency electric field of 18.3 GHz [1]. This value is comparable to that of liquid-crystalline polyesters, a class of materials known for their excellent dielectric properties [1]. While this is not a direct head-to-head comparison with another diamine in the same study, it establishes a baseline for BPTP's performance in the high-frequency domain, which is becoming increasingly critical for 5G and 6G communication materials.

Dielectric Loss High-Frequency Flexible Printed Circuits

Optimized BPTP Copolymers Enable Exceptional Glass Transition Temperatures (Tg up to 410°C), Expanding High-Temperature Application Window

By copolymerizing bis(4-aminophenyl) terephthalate (BPTP) (or its methyl-substituted derivative) with an appropriate amount of a flexible monomer such as 4,4′-oxydianiline (4,4′-ODA), researchers have achieved poly(ester imide) films with an exceptionally high glass transition temperature (Tg) of 410°C [1]. This value far exceeds the Tg of polymers derived from the more flexible benchmark diamine 4,4′-ODA alone, and highlights how BPTP's rigid aromatic ester structure can be leveraged to significantly elevate the thermal performance ceiling of the final material.

Glass Transition Temperature Thermal Stability Poly(ester imide)

BPTP's Molecular Structure Enables Lower Humidity Expansion (CHE = 3.4 ppm/RH%) in Optimized Formulations, Mitigating Hygroscopic Dimensional Change

The optimized poly(ester imide) (PEsI) copolymer derived from methyl-substituted bis(4-aminophenyl) terephthalate (BPTP) and 4,4′-ODA with TAHQ dianhydride exhibited an extremely low linear coefficient of humidity expansion (CHE) of 3.4 ppm/RH% [1]. This metric, which quantifies the dimensional change of a film in response to varying relative humidity, is a direct consequence of the low water absorption and rigid chain conformation imparted by the BPTP-derived backbone [1]. While a direct comparator value for CHE from a different diamine system is not provided in this study, the absolute value of 3.4 ppm/RH% represents a strong benchmark for high-stability film materials.

Coefficient of Humidity Expansion Dimensional Stability Poly(ester imide)

BPTP Enables High Molecular Weight PEsI Precursors with Excellent Reactivity, Ensuring Consistent Polymerization and Mechanical Film Toughness

Bis(4-aminophenyl) terephthalate (BPTP) and its substituted derivatives are reported to be highly reactive with various tetracarboxylic dianhydrides, leading to the formation of poly(ester imide) (PEsI) precursors with considerably high molecular weights [1]. This high reactivity and resultant molecular weight are essential for achieving good film toughness. In an optimized copolymer system, an elongation at break (εb) of 50.7% was achieved, demonstrating that the incorporation of BPTP does not inherently lead to brittleness when properly formulated [1].

Polymerization Reactivity Molecular Weight Film Toughness

Optimal Application Scenarios for Bis(4-aminophenyl) terephthalate (BPTP) Based on Quantified Performance Advantages


Base Film Material for High-Frequency Flexible Printed Circuits (FPCs)

Based on the direct comparative evidence showing BPTP-based poly(ester imide) films achieve lower water absorption (0.35%) than APAB-based analogs, a CTE (10.0 ppm/K) lower than copper foil, and a low dissipation factor (tan δ = 1.91 × 10⁻³ at 18.3 GHz), BPTP is optimally suited for synthesizing the next generation of base films for high-frequency flexible printed circuits (FPCs) [1]. These quantified properties directly address the critical failure modes in FPCs: delamination due to thermal mismatch, blistering from humidity, and signal loss in high-speed data transmission applications [1].

Synthesis of High-Temperature Dielectric Substrates and Encapsulants

The evidence that optimized BPTP copolymers can achieve an exceptional glass transition temperature (Tg) of 410°C, coupled with a low dissipation factor and low humidity expansion (CHE = 3.4 ppm/RH%), makes BPTP a high-value monomer for formulating dielectric substrates and protective encapsulants intended for sustained use in high-temperature environments [1][2]. This includes applications in aerospace engine sensors, downhole drilling electronics, and high-power semiconductor packaging, where thermal stability above 300°C is a non-negotiable requirement [1].

Development of Dimensional-Stable Polyimide Films for Precision Multilayer Circuitry

BPTP's demonstrated ability to yield polymers with both an ultra-low CTE (≤20 ppm/K) and an extremely low CHE (3.4 ppm/RH%) is a key enabler for the production of dimensionally stable polyimide films [1][2]. This combination of properties is essential for the fabrication of high-density, multilayer flexible and rigid-flex circuit boards, where precise layer-to-layer registration must be maintained throughout the thermal cycling and humidity exposure inherent in the manufacturing process and operational life [1].

Tailoring Polymer Properties via BPTP Copolymerization for Advanced Engineering Thermoplastics

The data demonstrating that copolymerization of BPTP with a flexible monomer like 4,4′-ODA allows for fine-tuning of the CTE to match copper foil while maintaining a very high Tg and good film toughness (εb = 50.7%) validates BPTP's role as a versatile comonomer [1]. This is critical for the formulation of advanced engineering thermoplastics where a specific balance of thermal, mechanical, and dielectric properties is required, offering a predictable and quantifiable path to achieving target performance specifications.

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